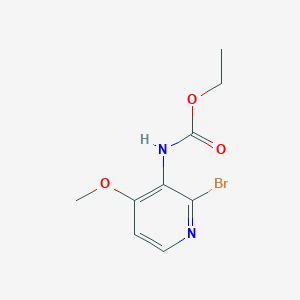
3-(4-Isopropylbenzyl)isoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Isopropylbenzyl)isoxazol-5-amine is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential. This particular compound features an isoxazole ring substituted with a 4-isopropylbenzyl group and an amine group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylbenzyl)isoxazol-5-amine can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides to alkenes or alkynes, followed by functional group transformations. For instance, the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions can yield isoxazoles . Another method includes the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts like AuCl3 .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods typically involve the use of readily available starting materials and mild reaction conditions to ensure high yields and regioselectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Isopropylbenzyl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The aromatic ring and the isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions often require catalysts or specific conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield nitrile oxides, while reduction can produce various reduced heterocycles .
Applications De Recherche Scientifique
3-(4-Isopropylbenzyl)isoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 3-(4-Isopropylbenzyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s biological effects are mediated through its ability to bind to these targets and alter their function, leading to various therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(4-Isopropylbenzyl)isoxazol-5-amine include other isoxazole derivatives such as:
- 3,5-Disubstituted isoxazoles
- 3-Aminoisoxazoles
- 4-Aminoalkylisoxazol-3-ones
Uniqueness
What sets this compound apart from other isoxazole derivatives is its specific substitution pattern, which imparts unique biological and chemical properties. The presence of the 4-isopropylbenzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
3-[(4-propan-2-ylphenyl)methyl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C13H16N2O/c1-9(2)11-5-3-10(4-6-11)7-12-8-13(14)16-15-12/h3-6,8-9H,7,14H2,1-2H3 |
Clé InChI |
WWSNVGUZURIGPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CC2=NOC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B11807502.png)
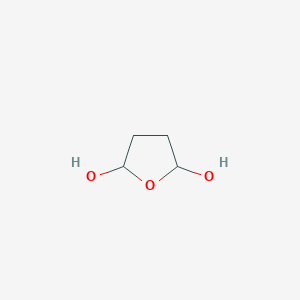

![6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807512.png)
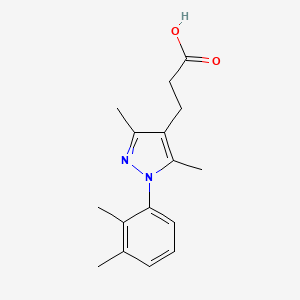



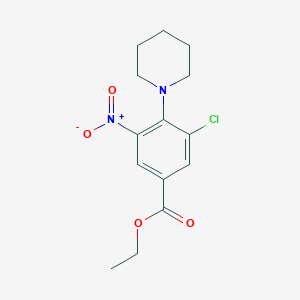
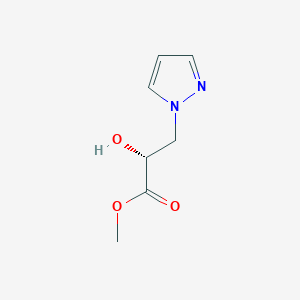
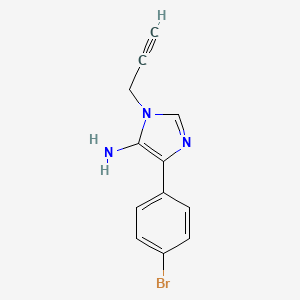
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine-3-thiol](/img/structure/B11807563.png)

